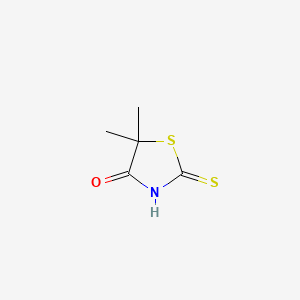
4-Thiazolidinone, 5,5-dimethyl-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- is a heterocyclic compound with a five-membered ring structure containing sulfur and nitrogen atoms. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and significant pharmacological properties. Thiazolidinones have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-diabetic, anti-microbial, antiviral, anti-inflammatory, and anticonvulsant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- typically involves the reaction of mercaptoacetic acid with various azomethines in the presence of a catalyst. One common method involves the use of silica chloride as a heterogeneous catalyst to accelerate the intramolecular cyclocondensation in a solvent-free environment . Another approach includes the refluxing of dialkyl substituted bromoacetic acid or bromoacetyl chloride with thiourea in the presence of sodium acetate in ethanol .
Industrial Production Methods
Industrial production of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- often employs green chemistry techniques to enhance yield, purity, and selectivity. Methods such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are utilized to achieve efficient and environmentally friendly production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity and pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions often result in halogenated or alkylated derivatives .
Applications De Recherche Scientifique
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology: Investigated for its antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating cancer, diabetes, and neurological disorders.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes and receptors involved in various biological processes. For instance, it can bind to peroxisome proliferator-activated receptors (PPARs) and modulate gene expression related to glucose and lipid metabolism . Additionally, it may interfere with microbial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
4-Thiazolidinone, 5,5-dimethyl-2-thioxo- is unique due to its specific structural features and diverse biological activities. Similar compounds include:
Thiazoles: Known for their antimicrobial and anti-inflammatory properties.
Thiazolidines: Exhibit neuroprotective and antioxidant activities.
Thiohydantoins: Used in the synthesis of various pharmaceuticals and agrochemicals.
Compared to these compounds, 4-Thiazolidinone, 5,5-dimethyl-2-thioxo- offers a broader spectrum of biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
41434-28-0 |
|---|---|
Formule moléculaire |
C5H7NOS2 |
Poids moléculaire |
161.3 g/mol |
Nom IUPAC |
5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C5H7NOS2/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) |
Clé InChI |
QAZFSCRQNWGQDE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NC(=S)S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



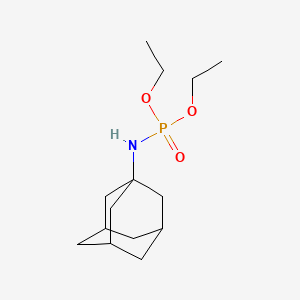
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)


![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)
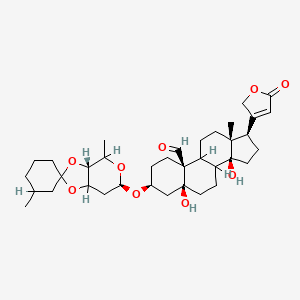
![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
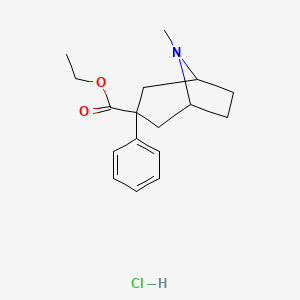

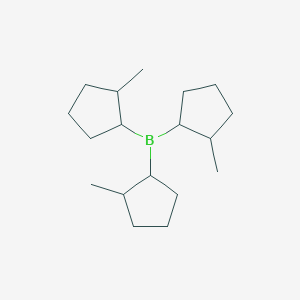
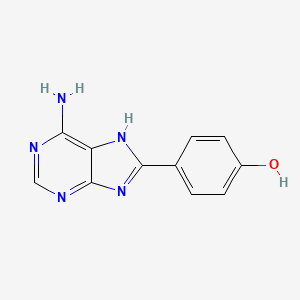
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
